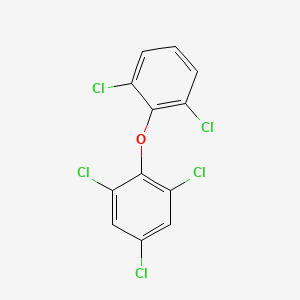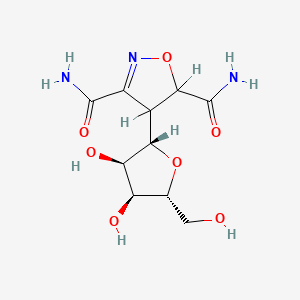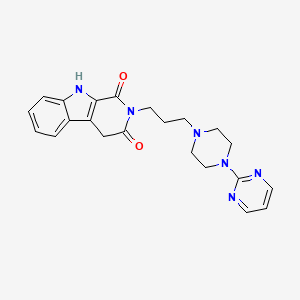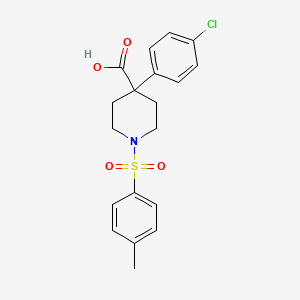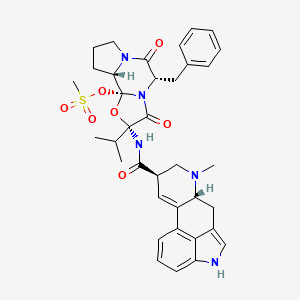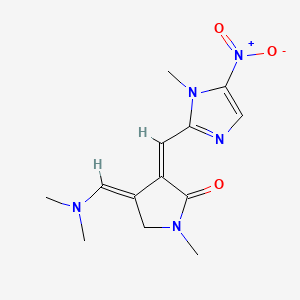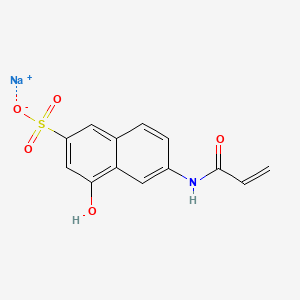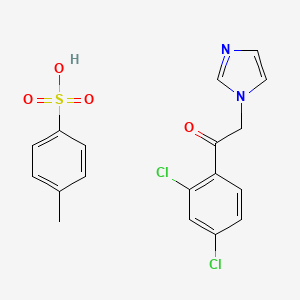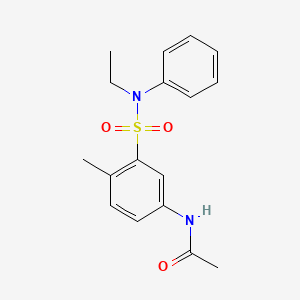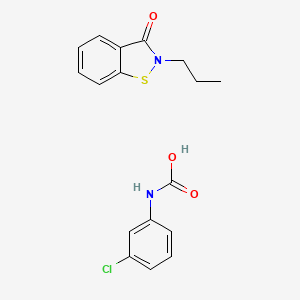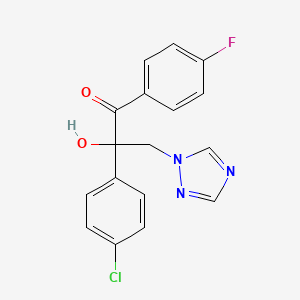
(1,1'-Biphenyl)-3-ol, 3',4,4',6-tetrachloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1’-Biphenyl)-3-ol, 3’,4,4’,6-tetrachloro- is a chlorinated biphenyl derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-3-ol, 3’,4,4’,6-tetrachloro- typically involves the chlorination of biphenyl compounds. The process may include:
Starting Material: Biphenyl or a biphenyl derivative.
Chlorination: Using chlorine gas or other chlorinating agents under controlled conditions.
Hydroxylation: Introducing the hydroxyl group (-OH) at the desired position, often through a reaction with a hydroxylating agent.
Industrial Production Methods
Industrial production methods may involve large-scale chlorination and hydroxylation processes, utilizing reactors and continuous flow systems to ensure efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can remove chlorine atoms or reduce the hydroxyl group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution may produce various biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a catalyst or catalyst precursor in organic reactions.
Material Science: Incorporated into polymers or other materials for enhanced properties.
Biology
Biochemical Studies: Investigated for its interactions with biological molecules and potential effects on cellular processes.
Medicine
Pharmacology: Explored for potential therapeutic applications, including anti-inflammatory or anticancer properties.
Industry
Manufacturing: Utilized in the production of specialty chemicals or materials with specific properties.
Wirkmechanismus
The mechanism by which (1,1’-Biphenyl)-3-ol, 3’,4,4’,6-tetrachloro- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polychlorinated Biphenyls (PCBs): Similar in structure but may have different chlorine substitution patterns.
Biphenyl Derivatives: Compounds with various functional groups attached to the biphenyl core.
Uniqueness
(1,1’-Biphenyl)-3-ol, 3’,4,4’,6-tetrachloro- is unique due to its specific pattern of chlorination and the presence of a hydroxyl group, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
51026-02-9 |
|---|---|
Molekularformel |
C12H6Cl4O |
Molekulargewicht |
308.0 g/mol |
IUPAC-Name |
2,4-dichloro-5-(3,4-dichlorophenyl)phenol |
InChI |
InChI=1S/C12H6Cl4O/c13-8-2-1-6(3-10(8)15)7-4-12(17)11(16)5-9(7)14/h1-5,17H |
InChI-Schlüssel |
WREYPJMQIYUDMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2Cl)Cl)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


